molecular formula C19H22ClFN2O2 B12632221 3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide

3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide

Cat. No.: B12632221
M. Wt: 364.8 g/mol
InChI Key: DXPCUPMRYIXTFI-UHFFFAOYSA-N
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Description

3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide is an organic compound with the molecular formula C19H22ClFN2O2 . This compound is characterized by the presence of a chloro, fluoro, and phenoxy-substituted phenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide typically involves multiple steps, including the formation of the phenoxyphenyl intermediate and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22ClFN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide

InChI

InChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)

InChI Key

DXPCUPMRYIXTFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N

Origin of Product

United States

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